Sodium azide

Description

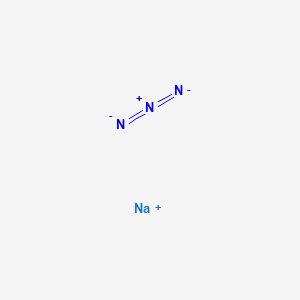

Structure

2D Structure

Propriétés

IUPAC Name |

sodium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N3.Na/c1-3-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIPVTKHYLBLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=[N-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3Na, NaN3 | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium azide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_azide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020121 | |

| Record name | Sodium azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.010 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium azide appears as a colorless crystalline solid. Density 1.85 g / cm3. Burns in air and may explode if large quantities are involved. Toxic by ingestion. Toxic oxides of nitrogen are produced in fires., Colorless to white, odorless, crystalline solid. [pesticide] [Note: Forms hydrazoic acid (HN3) in water.]; [NIOSH], COLOURLESS HEXAGONAL CRYSTALS., Colorless to white, odorless, crystalline solid., Colorless to white, odorless, crystalline solid. [pesticide] [Note: Forms hydrazoic acid (HN3) in water.] | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes in vacuum (EPA, 1998), decomposes, Decomposes | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Not flammable (EPA, 1998) | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 72 °F (NTP, 1992), In water, 41.0 g/100 mL at 17 °C, Highly soluble in water. Rapidly converted to hydrazoic acid ... Solubility in water: 40.16% at 10 °C; 41.7% at 17 °C, Slightly soluble in ethanol, insoluble in ethyl ether, Slightly soluble in alcohol; insoluble in ether; soluble in liquid ammonia, Solubility in water, g/100ml at 17 °C: 41.7 (good), (63 °F): 42% | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.846 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.846 at 20 °C, Relative density (water = 1): 1.85, 1.85 | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 1 | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless hexagonal crystals, Colorless to white, crystalline solid [Note: Forms hydrazoic acid (HN3) in water] | |

CAS No. |

26628-22-8 | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26628-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026628228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/968JJ8C9DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0950 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Decomposes at 527 °F to sodium and nitrogen (EPA, 1998), 275 °C (decomp), 527 °F (decomposes to sodium and nitrogen), 527 °F (Decomposes) | |

| Record name | SODIUM AZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium azide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM AZIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/331 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium azide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Historical Context and Evolution of Sodium Azide Research

Early Discoveries and Characterization of Azide (B81097) Chemistry

The journey into the world of azide chemistry began in the latter half of the 19th century. The first organic azide, phenyl azide, was discovered by Peter Griess in 1864 through the diazotization of phenylhydrazine (B124118) with nitrous acid. nih.gov This initial discovery laid the groundwork for a new class of nitrogen-rich compounds. The pivotal moment for inorganic azides came in 1890 when German chemist Theodor Curtius successfully synthesized hydrazoic acid (HN₃) for the first time. nih.govwikipedia.org Working at the University of Kiel, Curtius's research also led to the creation of the first salts of this acid, including sodium azide and potassium azide. nih.govwikipedia.org

Curtius, a student of luminaries like Robert Bunsen and Hermann Kolbe, developed a method for producing this compound by reacting hydrazine (B178648) with an alkyl nitrite (B80452) in the presence of sodium hydroxide (B78521). nih.govwikipedia.org His extensive work on acyl azides led to the discovery of the Curtius rearrangement in 1885, a thermal decomposition reaction that would become a fundamental tool in organic synthesis. wikipedia.org These early investigations by Curtius and his contemporaries were crucial in characterizing the fundamental properties and reactivity of the azide functional group, setting the stage for over a century of further research and application. wikipedia.org

Evolution of Industrial Production Methods

Following its discovery, the demand for this compound, particularly for use in detonators and later in other applications, necessitated the development of efficient industrial-scale production methods.

The most common and enduring method for industrial synthesis is the Wislicenus process , developed by Johannes Wislicenus in 1892. scientificupdate.com This two-step process remains the foundation of modern this compound manufacturing. wikipedia.orgmetoree.comchemeurope.com

Step 1: Sodium Amide Formation: Molten metallic sodium is reacted with anhydrous ammonia (B1221849) at high temperatures (around 350°C) to produce sodium amide (NaNH₂). scientificupdate.comwikipedia.org

2 Na + 2 NH₃ → 2 NaNH₂ + H₂

Step 2: Azide Formation: The resulting sodium amide is then melted and reacted with nitrous oxide (N₂O) at a lower temperature (around 230°C) to yield this compound, along with sodium hydroxide and ammonia as byproducts. scientificupdate.comwikipedia.org

2 NaNH₂ + N₂O → NaN₃ + NaOH + NH₃

Over the years, variations and alternative methods have been developed to optimize production.

Degussa Process: A one-step variation reported by Degussa involves the use of sodium monoxide in combination with nitrous oxide and ammonia. scientificupdate.com A key advantage of this method is that it does not generate gases, allowing the process to be run at higher pressures. scientificupdate.com

Fusion Process: Another one-step approach involves the fusion of sodium nitrate (B79036) with sodium amide at 170°C. scientificupdate.comchemeurope.com

Curtius-Thiele Method: For laboratory-scale synthesis, a process developed by Curtius and Johannes Thiele is often employed. This method involves the conversion of a nitrite ester, such as ethyl nitrite, using hydrazine. scientificupdate.comwikipedia.org While suitable for lab preparations, it is not typically used for industrial-scale production. scientificupdate.com

Modern Patented Methods: More recent innovations focus on improving safety and efficiency. Patented methods include using isoamyl nitrite in a liquid-liquid homogenous reaction with alkaline hydrazine hydrate, which is reported to be more stable and higher-yielding. google.com Other developments utilize micro-channel or tubular reactors for continuous production, enhancing safety and purity while reducing waste. google.com

| Method | Key Reactants | Scale | Primary Characteristics |

|---|---|---|---|

| Wislicenus Process | Sodium, Ammonia, Nitrous Oxide | Industrial | Two-step process, high yield, basis for most industrial production. scientificupdate.comwikipedia.org |

| Degussa Process | Sodium Monoxide, Nitrous Oxide, Ammonia | Industrial | One-step process, no gas generation, allows for higher pressure. scientificupdate.com |

| Fusion Process | Sodium Nitrate, Sodium Amide | Industrial | One-step process conducted at 170°C. scientificupdate.com |

| Curtius-Thiele Method | Nitrite Ester, Hydrazine | Laboratory | Suitable for small-scale lab preparations. scientificupdate.comwikipedia.org |

| Micro-reactor Process | Nitrite, Hydrazine Hydrate, Sodium Hydroxide | Industrial | Continuous flow process, enhanced safety and purity. google.com |

Milestones in Academic Applications and Theoretical Understanding

This compound's utility extends far beyond its industrial origins, serving as a cornerstone reagent in academic and research settings. A primary application is in organic synthesis, where it acts as a versatile and inexpensive source of nitrogen. researchgate.net It is widely used to introduce the azide functional group (-N₃) into molecules, typically by displacing a halide. wikipedia.orgchemeurope.comwisdomlib.org This azido (B1232118) group is a valuable synthetic intermediate that can be converted into other functionalities, such as amines, through reduction. wikipedia.org

Significant milestones in its application include:

Heterocycle Synthesis: this compound is crucial in the construction of nitrogen-containing heterocyclic compounds, such as the tetrazole ring found in the "sartan" family of antihypertensive drugs. scientificupdate.comwisdomlib.org

Click Chemistry: The azide functional group is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." scientificupdate.comacs.org This highly efficient and specific reaction is used to link molecules together and has found broad applications in drug discovery, bioconjugation, and materials science. acs.orgberkeley.edu The importance of this chemistry was recognized with the 2022 Nobel Prize in Chemistry. scientificupdate.comberkeley.edu

Biochemical Research: In laboratory settings, dilute solutions of this compound are frequently used as a biostatic preservative in buffers and stock solutions to inhibit microbial growth. scientificupdate.comupenn.edunih.govufl.edu

The theoretical understanding of the azide ion (N₃⁻) itself has also evolved. The azide ion is a linear, centrosymmetric, and symmetrical polyatomic anion. chemeurope.comguidechem.comyoutube.com It is isoelectronic with molecules like carbon dioxide (CO₂) and nitrous oxide (N₂O). wikipedia.org

| Property | Description |

|---|---|

| Molecular Geometry | Linear, with a bond angle of approximately 180°. guidechem.comyoutube.com |

| Bonding | Represented by resonance structures, with the most significant contributor having two double bonds between the three nitrogen atoms (⁻N=N⁺=N⁻). youtube.compearson.com |

| Hybridization | The nitrogen atoms undergo sp hybridization, forming sigma and pi bonds that result in the linear geometry. guidechem.com |

| Charge Distribution | The negative charge is delocalized across the three nitrogen atoms. Molecular Orbital (MO) theory suggests the charge is distributed with the terminal nitrogens being more negative than the central one. guidechem.comsciencemadness.org |

| Symmetry | The ion is symmetrical, which contributes to its stability through the delocalization of electrons across its resonance structures. pearson.com |

The study of its structure through VSEPR theory and more advanced Molecular Orbital (MO) theory has provided deep insights into its stability and reactivity. guidechem.comsciencemadness.org While simple Lewis structures can depict the bonding, they are an approximation, and the concept of resonance is required to better represent the delocalized nature of the electrons. youtube.compearson.com

Biochemical and Molecular Biology Applications and Mechanisms

Enzyme Inhibition Studies

Sodium azide (B81097) is a potent inhibitor of several enzymes, a characteristic that is harnessed for various research purposes, from preserving biological samples to studying cellular metabolic pathways.

Cytochrome Oxidase Inhibition and Disruption of Oxidative Phosphorylation

One of the most significant applications of sodium azide is its role as an inhibitor of cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial electron transport chain. abcam.comchemiis.comnih.gov By binding to the heme cofactor of cytochrome c oxidase, this compound effectively blocks the transfer of electrons to oxygen, thereby inhibiting cellular respiration. researchgate.netresearchgate.net This inhibition disrupts the process of oxidative phosphorylation, leading to a rapid depletion of intracellular ATP. nih.govspandidos-publications.com This mechanism is fundamental to its use as a metabolic inhibitor in research to study cellular energy metabolism and to induce a state of chemical hypoxia. chemiis.comresearchgate.netresearchgate.net The azide anion is thought to bind between the heme a₃ iron and the CuB center within the oxygen reduction site of the enzyme. nih.gov

Catalase Inhibition

This compound is also a well-documented inhibitor of catalase, an enzyme crucial for the decomposition of hydrogen peroxide into water and oxygen. abcam.comroyalsocietypublishing.org It exerts its inhibitory effect by binding to the heme group of the catalase enzyme, which disrupts its catalytic activity. scbt.com This leads to an accumulation of reactive oxygen species (ROS) within cells. scbt.com The inhibition of catalase by this compound is a reversible process. royalsocietypublishing.org Research has shown that in the presence of catalase and hydrogen peroxide, this compound can lead to the generation of reactive nitrogen species. researchgate.netnih.gov

Lactoperoxidase Inhibition

This compound acts as an instantaneous inhibitor of lactoperoxidase. wikipedia.org This property is particularly useful in experiments involving radioiodination of proteins, where lactoperoxidase is used as a catalyst. The rapid inhibition by this compound allows for precise control over the timing of the labeling reaction. wikipedia.org

Bacteriostatic and Biocidal Properties

The ability of this compound to inhibit microbial growth is a key reason for its widespread use as a preservative in laboratory reagents and stock solutions. abcam.comchemiis.comvedantu.com It is typically used at concentrations ranging from 0.1% to 2.0% to prevent bacterial contamination. abcam.com

Selective Action on Gram-Negative Bacteria

This compound demonstrates selective bacteriostatic action, primarily targeting Gram-negative bacteria. abcam.comwikipedia.orgvedantu.com The primary mechanism for this selectivity is the inhibition of cytochrome oxidase in the respiratory chain of these bacteria. researchgate.netinterchim.frresearchgate.net This disruption of cellular respiration prevents their growth and proliferation. abcam.com

Resistance in Gram-Positive Bacteria

In contrast to its effect on Gram-negative bacteria, many Gram-positive bacteria, such as Streptococci, Pneumococci, and Lactobacilli, are intrinsically resistant to this compound. wikipedia.orgvedantu.comquora.com This resistance limits its utility as a broad-spectrum antimicrobial agent but allows for its use in the selective isolation of certain microorganisms. researchgate.net The precise mechanisms of resistance in Gram-positive bacteria are not as fully elucidated but are thought to be related to differences in their respiratory systems or cell wall structures.

Interactive Table of this compound's Effects

| Application Category | Specific Target/Process | Mechanism of Action | Primary Outcome |

|---|---|---|---|

| Enzyme Inhibition | Cytochrome Oxidase (Complex IV) | Binds to the heme cofactor, blocking the electron transport chain. abcam.comresearchgate.netresearchgate.net | Inhibition of cellular respiration and disruption of oxidative phosphorylation. abcam.comnih.gov |

| Catalase | Binds to the heme group, disrupting its catalytic activity. scbt.com | Accumulation of hydrogen peroxide. scbt.com | |

| Lactoperoxidase | Instantaneous inhibition. wikipedia.org | Halts lactoperoxidase-catalyzed reactions. wikipedia.org | |

| Bacteriostatic Properties | Gram-Negative Bacteria | Inhibits cytochrome oxidase in the respiratory chain. researchgate.netinterchim.frresearchgate.net | Prevents growth and proliferation. abcam.com |

| Gram-Positive Bacteria | Intrinsic resistance. wikipedia.orgvedantu.comquora.com | Limited to no effect on growth. |

Preservation of Biological Samples and Reagents

This compound is widely utilized in laboratory settings as a bacteriostatic preservative for a variety of aqueous reagents and biological fluids. abcam.com Its primary function is to prevent microbial contamination, thereby ensuring the sterility and longevity of these solutions. abcam.comgbiosciences.com The compound is particularly effective at inhibiting the growth of gram-negative bacteria by targeting and inhibiting cytochrome oxidase, a key enzyme in their respiratory chain. abcam.comwikipedia.orgplos.org However, it is noteworthy that many gram-positive bacteria, such as streptococci and lactobacilli, exhibit intrinsic resistance to this compound. wikipedia.orgplos.org

Commonly, this compound is applied in concentrations ranging from 0.02% to 0.1% for the preservation of biological samples and stock solutions. abcam.com For instance, it is frequently added to antibody solutions, size exclusion chromatography columns, and other laboratory reagents to prevent bacterial growth. abcam.comnih.govresearchgate.net Its role as a biocide is crucial in bulk reagents and stock solutions that might otherwise provide a fertile environment for bacterial proliferation. wikipedia.org The bacteriostatic effect of this compound involves interfering with the metabolic processes of bacteria without necessarily killing the cells. abcam.com It achieves this by binding to heme-iron in enzymes like cytochrome oxidase and catalase, leading to a state of chemical asphyxiation in susceptible microorganisms. plos.org

Nucleic Acid and Protein Preservation

This compound plays a significant role in preserving the integrity of nucleic acids and proteins in biological samples, which is critical for the accuracy of various analytical and experimental procedures. abcam.com By preventing microbial growth, it indirectly protects these macromolecules from degradation by microbial enzymes. This preservation is essential in studies involving mRNA translation control, where this compound-induced stress can lead to the assembly of non-translating mRNAs into protective structures known as RNA granules. nih.gov Although this compound is known to inhibit protein and RNA synthesis, its application in preserving samples for specific downstream analyses, such as qPCR, is considered viable as it does not appear to interfere with the measurement process. nih.govresearchgate.net It has also been used to prevent bacterial contamination during the chromatographic purification of DNA fragments. mpbio.com

Use as a Probe Reagent in Biochemical Studies

Beyond its function as a preservative, this compound serves as a valuable probe reagent in various biochemical investigations. wikipedia.orgmpbio.comacs.org Its ability to selectively inhibit certain cellular processes makes it a useful tool for elucidating specific metabolic and signaling pathways. For example, due to its inhibitory effect on the mitochondrial electron transport chain, this compound is used to study the effects of ATP depletion on cellular functions. researchgate.netresearchgate.net It has been employed as a mechanistic probe in studies of solvolysis reactions and to investigate the impact of mitochondrial inhibition on the formation of stress granules in mammalian cells. acs.orgmdpi.com Furthermore, this compound can be used to stop enzymatic reactions at a specific point in time; for instance, it is an instantaneous inhibitor of lactoperoxidase, which is useful in experiments involving protein radiolabeling. wikipedia.org

Impact on Cellular Processes

This compound exerts a profound influence on several fundamental cellular processes, primarily through its interaction with key enzymatic pathways. Its effects are multifaceted, ranging from the disruption of energy metabolism to the modulation of intracellular signaling cascades involving cyclic nucleotides and calcium ions.

| Experimental Model | This compound Concentration | Observation | Reference |

| PC12 Cells | Various concentrations | Gradual decrease in cellular ATP level. | spandidos-publications.com |

| Mammalian Cells | Not specified | Inhibits ATP production by oxidative phosphorylation. | researchgate.net |

| Reactive Astrocytes | 1 mM | Induced ATP depletion and cellular depolarization. | researchgate.net |

| C. elegans Muscle Cells | 10 mM, 100 mM, 500 mM | Rapid depletion of total muscle cell ATP levels. | figshare.com |

Influence on cAMP Pathways and Ca2+ Uptake

This compound has been shown to influence cellular signaling pathways involving cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+). In the slime mold Dictyostelium discoideum, this compound inhibits cAMP-induced Ca2+ uptake. ias.ac.in In mammalian systems, such as rat primary cortical cultures, this compound treatment leads to a progressive and concentration-dependent increase in intracellular Ca2+ concentration. nih.gov This effect is primarily due to an influx of extracellular calcium, which involves the activation of glutamate (B1630785) receptors followed by the opening of N-type calcium channels. nih.govresearchgate.net Studies on PC12 cells have also demonstrated that this compound increases the expression and phosphorylation of proteins involved in Ca2+ signaling pathways, including calcineurin and Ca2+/calmodulin-dependent protein kinase II (CaMKII), suggesting that its toxic effects are associated with the Ca2+ pathway. nih.gov While some research indicates that this compound can slightly increase the activity of adenylate cyclase, the enzyme responsible for cAMP synthesis, in certain rat tissues, its more pronounced effects appear to be on Ca2+ homeostasis. ias.ac.in

Modulation of Cyclic GMP Levels

This compound significantly impacts the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. It is known to be an activator of soluble guanylate cyclase (sGC), the enzyme that synthesizes cGMP from GTP. researchgate.netresearchgate.net This activation leads to a marked increase in intracellular cGMP levels in various tissues, including vascular tissues, platelets, and liver cells. ias.ac.inresearchgate.net The mechanism is believed to involve the release of nitric oxide from the azide molecule, which then stimulates sGC. nih.gov This elevation of cGMP can trigger downstream effects, such as the activation of protein kinase G (PKG). nih.gov For example, in human platelets, this compound-induced increases in cGMP lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), resulting in anti-aggregatory effects. researchgate.net Similarly, in bovine ciliary epithelium, both this compound and other cGMP-elevating agents reduce aqueous humor formation, an effect mediated through PKG. nih.gov

Neurotoxicity Research and Mechanisms

This compound is a compound utilized in biochemical and molecular biology research to investigate specific cellular pathways and model pathological conditions, particularly in the context of neurotoxicity. Its mechanism of action, primarily through the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, allows for the controlled study of cellular responses to metabolic stress and mitochondrial dysfunction. nih.govtandfonline.com This inhibition leads to a reduction in ATP synthesis and can cause oxidative stress. tandfonline.com

Induction of Autophagic Cell Death in Neuronal Cells

This compound has been identified as an inducer of non-apoptotic cell death in neuronal cells, with research pointing specifically towards autophagic cell death. nih.govnih.gov Studies using rat pheochromocytoma (PC12) cells, a common model for neuronal cells, have shown that treatment with this compound leads to morphological changes characteristic of autophagy and a loss of cell viability that is not associated with the typical markers of apoptosis. nih.govresearchgate.net For instance, while this compound treatment reduces transmembrane mitochondrial potential and alters cell morphology, it does not cause the nuclear fragmentation or Annexin V positivity that are hallmarks of apoptosis. researchgate.net

The mechanism appears to be linked to the compound's primary effect on mitochondria. The inhibition of cytochrome oxidase by this compound serves as a model for mitochondrial dysfunction. nih.govresearchgate.net This disruption of cellular energy metabolism is a trigger for autophagy, a cellular homeostatic process for degrading and recycling cellular components. nih.gov However, under severe stress conditions induced by high concentrations of the toxin, this process can lead to cell death. nih.gov Research has demonstrated that in PC12 cells, this compound treatment induces the formation of autophagosomes and results in a form of cell death consistent with autophagy. nih.govnih.gov This is supported by observations that after treatment with 30 mmol/l this compound for 12 hours, PC12 cells appeared more rounded compared to the normal spindle-like shape of control cells. nih.gov

The neurotoxic effects of this compound are also associated with an increase in intracellular calcium concentration. nih.gov This influx of calcium is considered a key step in the pathway leading to neuronal damage. Research in rat primary cortical cultures shows that this compound progressively increases intracellular calcium, primarily from extracellular sources. This process involves the activation of glutamate receptors in the initial phase, followed by the opening of N-type calcium channels in a later phase. nih.gov

Table 1: Effect of Various Agents on this compound-Induced Changes in Intracellular Calcium ([Ca2+]i) in Rat Primary Cortical Neurons

| Treatment | [Ca2+]i Increase (as % of Control) at 4 min | [Ca2+]i Increase (as % of Control) at 12 min |

|---|---|---|

| 10 mM NaN₃ | 177 ± 5% | 249 ± 7% |

| + 5 mM EGTA | 118 ± 5% | 148 ± 10% |

| + 10 µM MK-801 | 147 ± 8% | Not Prevented |

| + 10 µM CNQX | 153 ± 5% | Not Prevented |

| + 10 µM Verapamil | Not Significant | 198 ± 8% |

| + 0.1 µM ω-conotoxin | Not Significant | 164 ± 5% |

Data sourced from a study on rat primary cortical cultures, showing the percentage increase in intracellular calcium following this compound treatment and the effect of various inhibitors. nih.gov

Role in Traumatic Brain Injury Models

This compound is used as a research tool to model specific aspects of the secondary injury cascade that occurs following a traumatic brain injury (TBI). nih.gov A key pathological feature of TBI is the impairment of cerebral metabolism and mitochondrial function, including a reduction in the activity of cytochrome oxidase. nih.govmdpi.com By chemically inhibiting this enzyme, this compound can simulate the state of "chemical ischemia" or mitochondrial respiratory chain dysfunction observed in TBI, allowing researchers to study the resulting cellular and molecular events in a controlled in vitro setting. nih.govresearchgate.netnih.gov

The use of this compound in this context helps to investigate the mechanisms of neuronal cell death that contribute to the progressive damage seen after the initial trauma. nih.gov Since dysregulation of autophagy is known to play a role in neuronal cell death following TBI, the ability of this compound to induce autophagic processes in neuronal cells makes it a relevant model. nih.gov It provides a platform to explore how mitochondrial dysfunction leads to specific cell death pathways and to screen potential neuroprotective agents that might target these pathways. nih.govresearchgate.net

Studies have shown that chronic, nonlethal administration of this compound in animal models can cause significant decreases in cytochrome oxidase activity in the brain, effectively creating a model for studying the consequences of mitochondrial dysfunction relevant to TBI and other neurodegenerative conditions. nih.gov This approach allows for the examination of downstream effects, such as oxidative stress and the activation of cell death signaling, providing insights into the complex secondary injury phase of TBI. tandfonline.commdpi.com

Table 2: Neuroprotective Effects of Various Agents Against this compound-Induced Cell Death

| Agent | Concentration | Protective Effect |

|---|---|---|

| MK-801 | 1 µM | Prevented loss in cell viability |

| Trolox | 100 µM | Prevented loss in cell viability |

| Acetyl-L-carnitine | 1 mM | Prevented loss in cell viability |

| L-NAME | 100 µM | Prevented loss in cell viability |

This table summarizes findings from a study where a 10-minute treatment with 3 mM this compound resulted in a loss of cell viability to 54 ± 2% after 24 hours in rat primary cortical neuron cultures. The listed agents were shown to prevent this outcome. researchgate.net

Environmental Fate, Transport, and Degradation Pathways

Hydrolysis to Hydrazoic Acid in Aqueous Environments

When sodium azide (B81097) dissolves in water, it dissociates completely into sodium ions (Na⁺) and azide ions (N₃⁻) vaia.comvaia.com. The azide ion subsequently reacts with water in a process known as hydrolysis to form hydrazoic acid (HN₃) and hydroxide (B78521) ions (OH⁻) vaia.com. This reaction is an equilibrium process, but the introduction of a stronger acid can shift the equilibrium, converting more of the azide salt into hydrazoic acid wikipedia.org.

The formation of hydrazoic acid is a critical aspect of sodium azide's environmental behavior. Hydrazoic acid is a volatile and highly toxic substance that can readily partition to the gas phase, posing an inhalation hazard. tandfonline.comresearchgate.net The extent of this conversion is dependent on the pH of the aqueous solution. In acidic conditions, the formation of hydrazoic acid is favored. wikipedia.orgharvard.edu

The reaction can be represented as: N₃⁻(aq) + H₂O(l) ⇌ HN₃(aq) + OH⁻(aq)

This hydrolysis is significant because it transforms the relatively non-volatile this compound into the volatile and toxic hydrazoic acid, which can then be transported through the atmosphere. tandfonline.comresearchgate.net

Soil Interactions and Leaching Potential

This compound's behavior in soil is characterized by its high mobility. It is not significantly absorbed by mineral soils, making it prone to leaching. poison.org However, its absorption is greater in muck soils. poison.org Studies have shown that sodium and potassium azide readily leach through sandy soil profiles, especially with the application of water. cabidigitallibrary.org

The leaching potential of this compound is a concern as it can lead to the contamination of groundwater. ufl.edu In acidic soils, this compound can be converted to hydrazoic acid, which is also readily leachable. poison.org The mobility of azide in soil is a key factor in its potential to contaminate water resources. Research has shown that the addition of this compound to soil can lead to an increase in soil pH and organic carbon content. researchgate.net

A study on a sand/peatmoss mixture demonstrated that sodium and potassium azide leached readily through the profile as water was applied. cabidigitallibrary.org This highlights the importance of managing irrigation to control the movement of azide salts in the soil. cabidigitallibrary.org

Photolytic Decomposition and Other Degradation Mechanisms

This compound can undergo photolytic decomposition, a process where it breaks down upon exposure to light. This can result in the formation of metal nitrides initially, and eventually the free metal and nitrogen gas. poison.org However, due to its high leachability in soil, photodecomposition is not considered a primary method of dissipation in that environment. poison.org Alkyl azides, related organic compounds, have also been observed to undergo unexpectedly easy photodecomposition under mild laboratory light conditions. rsc.org

In soil, this compound dissipates relatively quickly through oxidation or by the reaction of hydrazoic acid with organic acids. This reaction forms acid azides which then decompose. poison.org

Accumulation in Plumbing Systems

A significant hazard associated with this compound is its potential to accumulate in plumbing systems. Disposal of this compound solutions down the drain is strongly discouraged because it can react with lead, copper, silver, gold, or brass in pipes (B44673) and drains to form highly explosive and shock-sensitive heavy metal azides. harvard.eduillinois.eduunomaha.eduwikipedia.org Over time, these metal azide crystals can accumulate, creating a serious explosion risk. wikipedia.orgtriumvirate.comidrenvironmental.com

Numerous institutions and safety experts warn against the drain disposal of this compound for this reason. illinois.edutriumvirate.com Even with copious amounts of water, the risk of forming explosive metal azides remains. triumvirate.com This reactivity necessitates careful management of this compound waste to prevent accidental explosions in laboratory and industrial settings.

Management and Disposal of Azide Waste

Proper management and disposal of this compound waste are crucial to mitigate its environmental and safety risks. It is classified as a P-listed hazardous waste by the Environmental Protection Agency, meaning that any waste stream generated while handling it must be managed as hazardous waste. harvard.edu This includes empty containers and contaminated materials like pipette tips and paper towels. harvard.edu

Under no circumstances should this compound solutions be poured down the drain. illinois.edu The recommended method for disposal is to containerize the waste in plastic drums and have it transported by a licensed hazardous waste vendor to a permitted disposal facility. triumvirate.com

For laboratory-scale destruction, this compound can be chemically degraded by reacting it with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid. unomaha.edu The order of addition is critical in this process to avoid the generation of toxic and volatile hydrazoic acid. unomaha.edu After the decomposition is complete and the solution is neutralized, it can be safely discharged. unomaha.edu Surfaces and equipment used for handling this compound should be decontaminated with a high pH soap and water solution. harvard.eduucdavis.edu

Environmental Implications of Industrial Use and Accidental Releases

The widespread industrial use of this compound, particularly as the gas-forming component in automobile airbags, has significantly increased the potential for environmental releases. tandfonline.comresearchgate.netnih.gov Millions of kilograms of this compound are now transported and processed annually, and it is widely distributed in vehicles. tandfonline.com This has created a new environmental threat, as accidental releases during transport, manufacturing, or from scrapped vehicles can introduce this toxic substance into the environment. tandfonline.comresearchgate.net

The environmental fate of this compound from these sources is a significant concern. tandfonline.comresearchgate.net Spills or improper disposal can lead to soil and water contamination. The hydrolysis of this compound to volatile hydrazoic acid means that releases can also impact air quality. tandfonline.comresearchgate.net The disposal of large quantities of azide from retired vehicles presents an ongoing environmental challenge. tandfonline.comresearchgate.net

Advanced Materials Science and Engineering Applications

Precursors for High-Energy-Density Materials

Sodium azide (B81097) is a key precursor for the synthesis of high-energy-density materials (HEDMs), primarily through the formation of polynitrogen compounds. The azide anion (N₃⁻) has a lower bonding energy compared to the triple bond in dinitrogen (N₂), making it a more accessible starting point for creating polymeric nitrogen networks. aip.org These networks, such as the theoretically predicted cubic gauche form of nitrogen (cg-N), are sought after for their potential to release significant amounts of energy upon decomposition. psu.edu

Alkali metal-nitrogen compounds, including sodium azide, are investigated to lower the immense pressures typically required for nitrogen polymerization. researchgate.net The presence of metal cations can provide a "chemical precompression" effect, weakening the nitrogen bonds and facilitating the formation of polymeric structures at more moderate pressures. researchgate.netresearchgate.net Under high pressure, this compound itself undergoes transformations to form structures containing polymeric nitrogen. researchgate.netaip.org For instance, at pressures above 50 GPa, this compound samples darken, indicating an insulator-metal transition, and eventually form phases with N₆ hexagon rings and polymeric nitrogen chains at even higher pressures. psu.edu

Beyond pure nitrogen polymers, this compound is used to synthesize other energetic compounds like tetrazoles. Research has demonstrated that tetrazole-substituted polymers can be a more stable alternative to traditional energetic materials like glycidyl (B131873) azide polymers (GAP), which have limitations due to the reactivity of the azido (B1232118) group. gatech.edu The synthesis of tetrazoles from this compound and nitriles offers a pathway to a class of energetic materials with improved stability and handling characteristics. gatech.eduscientificupdate.com

Additive Engineering in Perovskite Solar Cells

In the field of photovoltaics, additive engineering is a crucial strategy for enhancing the performance and stability of perovskite solar cells (PSCs). researchgate.net this compound has emerged as a beneficial additive in the fabrication of the photoactive layer in carbon-based perovskite solar cells (C-PSCs). rsc.orgrsc.org The incorporation of a small molar ratio of this compound into the perovskite precursor solution, such as methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃), leads to significant improvements in device efficiency and longevity. rsc.orgrsc.orgmdpi.com

The primary roles of the this compound additive include:

Improved Film Morphology: The additive enhances the spreading of the perovskite solution on the electron transport layer, resulting in a well-oriented perovskite layer with larger grain sizes and improved micro-morphology. rsc.orgrsc.org

Defect Passivation: this compound reduces the density of trap states within the perovskite layer and at the grain boundaries. rsc.orgrsc.orgdntb.gov.ua This passivation minimizes non-radiative charge recombination, a major loss mechanism in PSCs. rsc.org

Enhanced Charge Transport: By reducing defects, the additive facilitates more efficient charge transfer and increases charge recombination resistance. rsc.org

Research has shown that modifying a MAPbI₃ perovskite layer with a 2% molar ratio of NaN₃ relative to PbI₂ increased the power conversion efficiency (PCE) from 12.94% for the unmodified device to a champion efficiency of 14.90%. rsc.orgrsc.org This improvement was accompanied by an increase in the short-circuit current density (Jsc) and fill factor (FF). rsc.org Furthermore, the NaN₃-modified solar cells exhibit superior long-term stability in ambient conditions compared to their unmodified counterparts. rsc.orgrsc.org

| Device | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) |

|---|---|---|---|---|

| Unmodified C-PSC | 12.94% | 1.01 V | 20.11 mA/cm² | 0.64 |

| NaN₃-Modified C-PSC | 14.90% | 1.02 V | 21.61 mA/cm² | 0.68 |

Role in the Synthesis of Functionalized Polymers

This compound is a fundamental reagent for introducing the azide functional group into macromolecules, which is a cornerstone of "click chemistry." sigmaaldrich.comacs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and selective reaction that joins molecules containing azide and alkyne groups. nih.gov The ability to easily introduce azide groups into polymers using this compound has made this a powerful tool for creating complex and functional polymer architectures. sigmaaldrich.com

A common method involves the conversion of halide-terminated polymers or tosyl-activated alcohols with this compound to produce terminal azide functionalities. sigmaaldrich.com For example, the hydroxyl terminus of poly(ethylene glycol) (PEG) can be activated with tosyl chloride and then substituted with an azide using NaN₃. sigmaaldrich.com This creates an azide-terminated PEG ready for click reactions. Similarly, nanoparticles bearing chlorobenzyl groups can be surface-modified with this compound to create "clickable" polymeric scaffolds. researchgate.net

This compound can also act as a functional anionic initiator for polymerization. rsc.org In the polymerization of ethylene (B1197577) oxide, NaN₃ can initiate the reaction, leading to the formation of α-azide poly(ethylene oxide)s. rsc.org This method provides a direct route to heterobifunctional polymers, where one end has an azide group and the other can be further functionalized. rsc.org These azide-functionalized polymers are used in a wide range of applications, from creating drug delivery nanocarriers to developing advanced biomaterials that can influence cell behavior. acs.orgnih.gov

Coordination Chemistry of Azide

The azide anion, often sourced from this compound via salt metathesis reactions, is a versatile ligand in coordination chemistry. wikipedia.orgnih.gov It can coordinate to metal centers in various modes, leading to the formation of coordination polymers with diverse structural topologies and interesting magnetic properties. nih.govnih.govacs.org

The primary binding modes of the azide ligand are:

Terminal (Monodentate): The azide binds to a single metal center through one of its terminal nitrogen atoms (M-N-N-N). wikipedia.orgmdpi.com

Bridging (Bidentate): The azide ligand links two metal centers. This can occur in an "end-on" (EO, μ-1,1) fashion, where both metals bind to the same terminal nitrogen, or an "end-to-end" (EE, μ-1,3) fashion, where the metals bind to opposite terminal nitrogens (M-N-N-N-M). nih.gov

Higher Coordination Modes: Azide can also bridge three or more metal centers (e.g., μ-1,1,1 or μ-1,1,3), leading to complex three-dimensional networks. nih.gov

The choice of binding mode depends on the metal ion, the other ligands present, and the reaction conditions. acs.org These different coordination modes significantly influence the magnetic properties of the resulting material. For example, the end-to-end (EE) bridging mode often mediates antiferromagnetic interactions between metal centers, while the end-on (EO) mode's effect can depend on the M-N-M bond angle. nih.govacs.org The ability to use the azide ligand in conjunction with other organic linkers, such as carboxylates, allows for the rational design of multidimensional metal-organic frameworks with tailored magnetic behaviors. acs.org

Ionic Conduction Studies under High Pressure

The study of this compound under high pressure reveals fascinating insights into its ionic transport properties and structural phase transitions. aip.orgaip.org Using techniques like in situ impedance spectroscopy, researchers have characterized the ionic conductivity of NaN₃ as it transitions through different crystalline phases (β → α → γ → δ) with increasing pressure. aip.orgresearchgate.netaip.org

At ambient pressure, this compound exists in the β-phase, which transitions to the α-phase at around 0.5 GPa. researchgate.net In this α-phase, ionic conductivity is primarily due to the migration of sodium ions (Na⁺) through defined channels in the crystal lattice. aip.org The energy barrier for this migration increases with pressure, from 1.34 eV at 0 GPa to 2.32 eV at 16 GPa, as the crystal structure becomes more compressed, making ion movement more difficult. aip.orgaip.org

Further phase transitions occur at approximately 14.0 GPa (to the γ-phase) and 27.6 GPa (to the δ-phase). researchgate.net In these higher-pressure phases, the grain boundary effect becomes the dominant factor in ionic transport. aip.org Interestingly, the ionic conductivity of the γ-phase is enhanced with increasing pressure, a phenomenon attributed to the formation of space charge regions in the grain boundaries. aip.orgaip.org In the δ-phase, pressure has a negative impact on the grain boundary activation energy, making it easier for ions to be transported through these boundaries. aip.orgaip.org These studies are crucial for understanding the fundamental mechanisms of conduction in alkali azides and are relevant to the high-pressure synthesis of polymeric nitrogen. aip.org

| Phase | Pressure Range | Primary Conduction Mechanism | Diffusion Activation Energy (Pressure Dependence) | Na⁺ Migration Energy Barrier |

|---|---|---|---|---|

| α-phase | ~0.5 - 14.0 GPa | Na⁺ migration through channels | 2.67 meV/GPa | Increases with pressure (1.34 eV at 0 GPa to 2.32 eV at 16 GPa) |

| γ-phase | ~14.0 - 27.6 GPa | Grain boundary effect (space charge regions) | -2.04 meV/GPa | N/A |

| δ-phase | > 27.6 GPa | Grain boundary effect | 1.04 meV/GPa | N/A |

Mechanisms of Toxicity beyond Cytochrome Oxidase Inhibition

While the inhibition of mitochondrial cytochrome c oxidase is a primary mechanism of this compound's toxicity, research has elucidated other significant pathways through which it exerts harmful effects, particularly on the cardiovascular and nervous systems. nih.govnih.gov Azide is a potent vasodilator, and exposure often leads to hypotension (low blood pressure). nih.govresearchgate.netnih.gov This effect is likely mediated through the generation of nitric oxide (NO). nih.govpoison.org Studies suggest that the conversion of this compound to nitric oxide may be a more likely explanation for its lethality than metabolic inhibition, pointing to a neurotransmitter effect. poison.org

In the cardiovascular system, this compound intoxication can stimulate carotid body chemoreceptors and cardiac muscle or cause dilation of coronary vessels, contributing to hypotension and tachycardia (rapid heartbeat). researchgate.netpoison.org The onset of hypotension within minutes of exposure is considered a pharmacological response. nih.govpoison.org

In the context of neurotoxicity, this compound induces an increase in intracellular calcium ([Ca2+]i) in neurons. nih.gov This is a critical factor in its toxic effect on the nervous system. nih.govnih.gov Research on rat primary cortical cultures shows this calcium increase originates predominantly from the extracellular environment and involves a multi-step process. The initial step is the activation of glutamate (B1630785) receptors, followed by the opening of N-type calcium channels. nih.gov This influx of calcium contributes to neuronal damage. researchgate.net Chronic exposure has been linked to potential damage to the liver, kidneys, and spleen. harvard.edu

Formation of Explosive Metal Azides

This compound reacts with various heavy metals to form highly sensitive and explosive metal azide salts. wikipedia.orgwa.gov This reactivity is a significant safety concern, particularly in laboratory and industrial settings where this compound may come into contact with incompatible materials. kennesaw.eduwsu.edu

Contact between this compound solutions and certain metal surfaces can lead to the formation of dangerously unstable compounds. illinois.edu It readily reacts with lead, copper, silver, gold, and metal halides. washington.edu Specifically, reactions with lead, copper, zinc, silver, and alloys like brass can form their respective metal azides, which are highly shock-sensitive explosives. wikipedia.orgillinois.edu For example, lead(II) azide is prepared through the reaction of this compound and a lead salt like lead(II) nitrate (B79036) in an aqueous solution. wikipedia.orgnih.gov Similarly, copper azide, which is even more sensitive and explosive than lead azide, can be formed when this compound solutions contact copper. wikipedia.orgacs.org The use of metal spatulas (other than stainless steel) or storing the compound on metal shelves is strongly discouraged to prevent the inadvertent formation of these hazardous salts. harvard.eduwsu.eduwashington.edu

| Metal/Alloy | Resulting Explosive Compound | Relative Sensitivity/Hazard |

|---|---|---|

| Lead (Pb) | Lead(II) azide (Pb(N₃)₂) | Highly explosive, used as a detonator. wikipedia.org More explosive than nitroglycerine. acs.org |

| Copper (Cu) | Copper(I) or Copper(II) azide | Extremely sensitive and explosive, more so than lead azide. wikipedia.orgacs.org |

| Silver (Ag) | Silver azide (AgN₃) | Shock-sensitive detonator. wikipedia.org |

| Zinc (Zn) | Zinc azide | Reacts to form explosive azides. wikipedia.org |

| Brass (Copper/Zinc alloy) | Copper azide, Zinc azide | Reacts to form explosive metal azides. illinois.eduacs.org |

A significant and often overlooked hazard involves the disposal of this compound solutions down laboratory sinks. wsu.edu Over time, the azide can react with lead, copper, brass, or solder commonly found in plumbing systems. wsu.edunih.govacs.org This reaction leads to the gradual accumulation of crystalline metal azides within drain pipes (B44673) and traps. wikipedia.orgwa.govacs.org These deposits are extremely sensitive to shock, friction, or temperature changes and can detonate violently, posing a severe risk to maintenance personnel. wa.govwsu.edu A documented incident involved a maintenance worker who was seriously injured when a copper pipe exploded due to the friction and shock from disturbing accumulated copper azide while replacing a sink. wa.gov For this reason, it is imperative that this compound waste is never poured down drains. wsu.eduwashington.edu

Formation and Hazards of Hydrazoic Acid (HN₃)

This compound readily forms hydrazoic acid (also known as hydrogen azide or azoimide), a highly hazardous compound, upon contact with acids or water. harvard.eduillinois.eduwikipedia.org The formation is favored in acidic solutions. uga.edunih.govacs.org This conversion represents one of the most significant dangers associated with the handling of this compound. stanford.edu

Hydrazoic acid is a colorless, volatile, and explosive liquid at room temperature with a boiling point of 37°C (99°F). wikipedia.org Its high volatility means it can easily become an inhalation hazard. illinois.eduuga.edu The vapor has an intolerable, pungent odor. osha.gov Inhalation of hydrazoic acid is highly toxic, with symptoms of acute exposure including eye irritation, headache, a dramatic drop in blood pressure, weakness, collapse, and pulmonary edema. washington.eduhaz-map.com Due to its toxicity and volatility, any work with this compound that could lead to the formation of hydrazoic acid must be conducted in a well-ventilated area, such as a certified chemical fume hood. harvard.eduillinois.edu

| Property | Value/Description | Reference |

|---|---|---|

| Formula | HN₃ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.orgosha.gov |

| Odor | Intolerable, pungent | osha.gov |

| Boiling Point | 37 °C (99 °F) | wikipedia.org |

| Melting Point | -80 °C (-112 °F) | wikipedia.org |

| Hazards | Highly toxic, volatile, explosive | wikipedia.orguga.edu |

Pure, undiluted hydrazoic acid is dangerously and violently explosive. wikipedia.orgepa.govacs.org It is sensitive to shock, friction, and sparks, and detonation can occur from heavy impact or excessive heating. uga.edu Research has described it as being more explosive than TNT and significantly less stable. acs.org Even dilute solutions can be dangerous; as the liquid evaporates, the hydrazoic acid becomes enriched in the vapor and condensation, creating droplets that are capable of explosion. wikipedia.org Its decomposition can be triggered by various means, leading to the production of nitrogen and hydrogen gas. wikipedia.org The inherent instability and explosive potential of hydrazoic acid necessitate extreme caution and specialized handling procedures. uga.edustanford.edu

Future Research Directions and Sustainable Alternatives

Development of Safer Azide (B81097) Chemistry Methodologies